(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring through cyclization reactions, followed by the introduction of the benzothiazole moiety via nucleophilic substitution reactions. The nitro group is usually introduced through nitration reactions using nitric acid and sulfuric acid. The final step involves the esterification of the sulfonyl group with the furan ring under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furanones.
Reduction: Amino derivatives.
Substitution: Various sulfonamide or sulfonate derivatives.
Scientific Research Applications
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl acetate: Lacks the benzothiazole and nitro groups, making it less bioactive.
6-Nitrobenzothiazole-2-sulfonyl chloride: Contains the benzothiazole and sulfonyl groups but lacks the furan ring.
Benzothiazole-2-sulfonyl acetate: Similar structure but without the nitro group.
Uniqueness
(Furan-2-yl)methyl (6-nitro-1,3-benzothiazole-2-sulfonyl)acetate is unique due to the combination of the furan, benzothiazole, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
82963-06-2 |
---|---|
Molecular Formula |
C14H10N2O7S2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
furan-2-ylmethyl 2-[(6-nitro-1,3-benzothiazol-2-yl)sulfonyl]acetate |
InChI |
InChI=1S/C14H10N2O7S2/c17-13(23-7-10-2-1-5-22-10)8-25(20,21)14-15-11-4-3-9(16(18)19)6-12(11)24-14/h1-6H,7-8H2 |
InChI Key |
DAQPADSDPORMFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)COC(=O)CS(=O)(=O)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.